molecular formula C9H16ClNO2 B587996 Arecaidine Ethyl Ester Hydrochloride CAS No. 17210-50-3

Arecaidine Ethyl Ester Hydrochloride

Cat. No.: B587996
CAS No.: 17210-50-3
M. Wt: 205.682
InChI Key: DMHNLWWLYHVIGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arecaidine Ethyl Ester Hydrochloride typically involves the esterification of Arecaidine with ethanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an acidic environment to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Arecaidine Ethyl Ester Hydrochloride, being an ester, primarily undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHNLWWLYHVIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719849
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17210-50-3
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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